1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a difluoromethyl group, a pyrazole ring, and a benzothieno[2,3-d]pyrimidine moiety
Preparation Methods
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents.
Construction of the benzothieno[2,3-d]pyrimidine moiety: This can be synthesized through cyclization reactions involving thioureas and appropriate aldehydes or ketones.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling and metabolic processes . The difluoromethyl group and other functional moieties play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
- 2-methyl-4-oxo-N-[(E)-phenylmethylidene]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine-3(4H)-carbothioamide
- N,N’- (3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphth-1,7-diyl)diacetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in 1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro1
Properties
Molecular Formula |
C18H19F2N5O2S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C18H19F2N5O2S/c1-8-13(9(2)24(22-8)18(19)20)15(26)23-25-10(3)21-16-14(17(25)27)11-6-4-5-7-12(11)28-16/h18H,4-7H2,1-3H3,(H,23,26) |
InChI Key |
FMTVXDZYTFHNLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C |
Origin of Product |
United States |
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